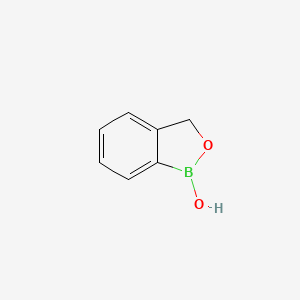

1-Hydroxy-2,1-benzoxaborolane

Description

Properties

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQABDOICLHPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328044 | |

| Record name | 1-Hydroxy-2,1-benzoxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5735-41-1 | |

| Record name | 1-Hydroxy-2,1-benzoxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-2,1-benzoxaborole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1-Hydroxy-2,1-benzoxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 1-hydroxy-2,1-benzoxaborolane, a key heterocyclic scaffold in medicinal chemistry. This document consolidates essential data on its physicochemical properties, synthesis, and the biological mechanisms of its prominent derivatives, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

This compound, also known as benzoboroxole, is a white to almost white solid crystalline powder. Its unique structure, incorporating a boron atom within a bicyclic system, confers distinct chemical properties that are leveraged in the design of targeted therapeutics.[1][2] The presence of the hydroxyl group on the boron atom is crucial for its biological activity and interaction with target molecules.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 5735-41-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₇BO₂ | [3] |

| Molecular Weight | 133.94 g/mol | [3][4] |

| Melting Point | 95-100 °C | [4] |

| Boiling Point | 237.2 ± 43.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 7.01 ± 0.20 (Predicted) | [4] |

| Appearance | White to Almost white powder to crystal | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methylene protons of the oxaborole ring. The chemical shifts of the aromatic protons would be in the range of δ 7.0-8.0 ppm, with splitting patterns determined by their substitution. The methylene protons would likely appear as a singlet in the range of δ 4.5-5.5 ppm. The hydroxyl proton on the boron atom may appear as a broad singlet. For example, in a derivative, 6-amino-1-hydroxy-2,1-benzoxaborolane, the methylene protons appear as a singlet at δ 4.99 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the methylene carbon. The aromatic carbons would resonate in the region of δ 120-150 ppm. The methylene carbon would be expected at a higher field, typically around δ 70 ppm, as seen in a derivative where it appears at 70.3 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol/Phenol) | 3200-3550 (broad, strong) |

| C-H Stretch (Aromatic) | 3000-3100 (medium) |

| C-H Stretch (Aliphatic) | 2850-2960 (medium) |

| C=C Stretch (Aromatic) | 1450-1600 (medium) |

| C-O Stretch | 1000-1300 (strong) |

| B-O Stretch | 1300-1400 (strong) |

Synthesis and Reactivity

This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents.[6][7] Its synthesis can be achieved through multiple routes, often starting from 2-bromobenzyl alcohol or related compounds. A general synthetic approach involves the protection of the alcohol, followed by a metal-halogen exchange and reaction with a trialkyl borate, and subsequent deprotection and cyclization.

A detailed experimental protocol for a related synthesis of a derivative is provided in the experimental section. The reactivity of this compound is characterized by the electrophilic nature of the boron atom, making it susceptible to nucleophilic attack. This property is fundamental to its mechanism of action in biological systems.

Biological Significance and Mechanism of Action of Derivatives

The this compound scaffold is the core component of several FDA-approved drugs and clinical candidates, each with a distinct mechanism of action targeting specific enzymes.

Tavaborole: An Antifungal Agent

Tavaborole is an antifungal drug used for the treatment of onychomycosis. Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[8] The boron atom in tavaborole forms a stable adduct with the ribose of the terminal adenosine of tRNALeu in the editing site of the enzyme, trapping the tRNA and halting protein synthesis.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 5735-41-1 [smolecule.com]

- 3. 1-Hydroxy-2,1-benzoxaborole | C7H7BO2 | CID 403788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of 1-Hydroxy-2,1-benzoxaborolane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-hydroxy-2,1-benzoxaborolane scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to novel therapeutics with distinct mechanisms of action. This technical guide delves into the core mechanisms of two prominent drugs derived from this scaffold: tavaborole, an antifungal agent, and crisaborole, an anti-inflammatory agent. This document provides a detailed overview of their molecular targets, signaling pathways, quantitative efficacy, and the experimental protocols used for their characterization.

Tavaborole: Inhibition of Fungal Protein Synthesis

Tavaborole is an oxaborole antifungal agent approved for the treatment of onychomycosis.[1][2] Its mechanism of action is the highly specific inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3][4]

Molecular Mechanism: Oxaborole tRNA Trapping (OBORT)

Tavaborole's antifungal activity stems from its unique ability to trap tRNALeu in the editing site of fungal LeuRS.[5][6] This "Oxaborole tRNA Trapping" (OBORT) mechanism effectively halts protein synthesis, leading to fungal cell death.[7][8]

The key steps of this mechanism are:

-

Tavaborole enters the fungal cell and binds to the editing site of the leucyl-tRNA synthetase.

-

The boron atom of tavaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.[5][6]

-

This stable tavaborole-tRNALeu adduct remains trapped in the editing site, preventing the catalytic turnover of the enzyme.[5]

-

The inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, thereby arresting protein synthesis and inhibiting fungal growth.[2][4]

Tavaborole exhibits a high degree of selectivity for the fungal enzyme over its human counterpart, with a greater than 1,000-fold higher affinity for fungal LeuRS, ensuring a wide margin of safety.[3]

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of tavaborole has been evaluated against a range of fungal pathogens. The following tables summarize its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of Tavaborole

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.25 - 2 | 4 | 16 | [9][10] |

| Trichophyton mentagrophytes | 0.25 - 2 | - | - | [10] |

| Candida spp. | 2 - 16 | 16 | 16 | [9] |

| Aspergillus spp. | - | - | - | |

| Fusarium spp. | 8 - >16 | - | - | [9] |

Table 2: Minimum Fungicidal Concentration (MFC) of Tavaborole

| Fungal Species | MFC (µg/mL) | Reference(s) |

| Trichophyton rubrum | 8 | [10][11] |

| Trichophyton mentagrophytes | 16 | [10][11] |

Experimental Protocol: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

A common method to determine the inhibitory activity of compounds against LeuRS is a radiometric filter-binding assay.

Objective: To measure the inhibition of LeuRS-catalyzed attachment of 14C-labeled leucine to its cognate tRNA.

Materials:

-

Purified recombinant fungal LeuRS

-

Yeast tRNA

-

14C-L-leucine

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Test compound (Tavaborole) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, ATP, and yeast tRNA.

-

Compound Addition: Add serial dilutions of tavaborole or vehicle control (DMSO) to the reaction mixture.

-

Enzyme Addition: Add purified fungal LeuRS to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding 14C-L-leucine.

-

Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding cold 10% TCA.

-

Precipitation and Filtration: Precipitate the tRNA on ice and collect the precipitate by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with cold 5% TCA and ethanol to remove unincorporated 14C-L-leucine.

-

Scintillation Counting: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of tavaborole and determine the IC50 value by fitting the data to a dose-response curve.

Crisaborole: Anti-Inflammatory Action through PDE4 Inhibition

Crisaborole is a non-steroidal, topical anti-inflammatory agent approved for the treatment of mild-to-moderate atopic dermatitis.[12][13] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[14][15]

Molecular Mechanism: Modulation of cAMP Signaling

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates inflammation.[12][16] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[14][17]

The signaling pathway is as follows:

-

In inflammatory cells, various stimuli lead to the activation of adenylyl cyclase, which converts ATP to cAMP.

-

PDE4 hydrolyzes cAMP to AMP, thus downregulating the anti-inflammatory effects of cAMP.

-

Crisaborole penetrates the skin and enters inflammatory cells, where it inhibits PDE4.[14]

-

The inhibition of PDE4 leads to an accumulation of intracellular cAMP.

-

Elevated cAMP levels activate Protein Kinase A (PKA).

-

PKA, in turn, can phosphorylate and regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB), and inhibit the NF-κB pathway.[18]

-

This cascade of events ultimately leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-2, IL-4, IL-5, and IFN-γ, thereby reducing inflammation.[19]

Quantitative Data: PDE4 Inhibition and Anti-Inflammatory Effects

The inhibitory potency of crisaborole against PDE4 and its effects on cytokine release have been quantified in various in vitro assays.

Table 3: Crisaborole IC50 Values for PDE4 and Cytokine Inhibition

| Target | IC50 (µM) | Reference(s) |

| PDE4 | 0.49 | [19][20] |

| PDE4 Isoforms (range) | 0.055 - 0.340 | [21] |

| TNF-α release | 0.54 | [19] |

| IL-2 release | 0.61 | [19] |

| IFN-γ release | 0.83 | [19] |

| IL-5 release | 2.4 | [19] |

| IL-10 release | 5.3 | [19] |

Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)

A common high-throughput screening method for PDE4 inhibitors is the fluorescence polarization (FP) assay.

Objective: To measure the inhibition of PDE4-catalyzed hydrolysis of a fluorescently labeled cAMP substrate.

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Test compound (Crisaborole) dissolved in DMSO

-

Binding agent that specifically binds to the phosphate group of AMP

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating: Add serial dilutions of crisaborole or vehicle control (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant PDE4 enzyme to all wells except the negative control.

-

Reaction Initiation: Initiate the reaction by adding the FAM-cAMP substrate to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

-

Reaction Termination and Signal Development: Add the binding agent to all wells. This stops the reaction and the binding agent binds to the hydrolyzed FAM-AMP, causing an increase in fluorescence polarization.

-

Measurement: Read the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of crisaborole. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound core structure has proven to be a versatile starting point for the development of drugs with distinct and highly specific mechanisms of action. Tavaborole's unique OBORT mechanism provides a targeted approach to disrupting fungal protein synthesis, while crisaborole's inhibition of PDE4 offers a non-steroidal option for managing inflammatory skin conditions. The detailed understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel benzoxaborole-based therapeutics.

References

- 1. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tavaborole - Wikipedia [en.wikipedia.org]

- 3. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 11. In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nationaleczema.org [nationaleczema.org]

- 13. Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 15. Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 16. What Is PDE4? | EUCRISA® (crisaborole) | Safety Info [eucrisa.com]

- 17. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Crisaborole - MedChem Express [bioscience.co.uk]

- 21. scirp.org [scirp.org]

An In-Depth Technical Guide to 1-Hydroxy-2,1-benzoxaborolane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2,1-benzoxaborolane, a prominent member of the benzoxaborole family, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique chemical structure, featuring a boron atom integrated into a bicyclic system, imparts a range of desirable physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile building block in drug discovery.

Chemical Structure and Identification

This compound is characterized by a fused ring system consisting of a benzene ring and an oxaborolane ring. The boron atom is bonded to two oxygen atoms and a carbon atom of the benzene ring, and it also bears a hydroxyl group.

Systematic Information:

| Identifier | Value |

| IUPAC Name | 1-hydroxy-3H-2,1-benzoxaborole[1] |

| CAS Number | 5735-41-1[1] |

| Molecular Formula | C₇H₇BO₂[1] |

| Molecular Weight | 133.94 g/mol [1] |

| Canonical SMILES | B1(C2=CC=CC=C2CO1)O[1] |

| InChI Key | XOQABDOICLHPIS-UHFFFAOYSA-N[1] |

| Synonyms | 2-(Hydroxymethyl)phenylboronic acid cyclic monoester, Benzo[c][1][2]oxaborol-1(3H)-ol, 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole[3] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound contribute to its utility as a scaffold in medicinal chemistry.

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 95-100 °C | --INVALID-LINK-- |

| Boiling Point | 237.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.18 g/cm³ | --INVALID-LINK-- |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxaborolane ring, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons and the methylene carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the oxaborolane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methylene groups, and B-O bond vibrations.

Synthesis

While this compound is commercially available, understanding its synthesis is crucial for the development of its derivatives. It is often cited as an expensive starting material, and practical, scalable synthetic routes are of significant interest.[4][5]

General Synthetic Approach:

A common method for the synthesis of benzoxaboroles involves the intramolecular cyclization of an ortho-substituted phenylboronic acid. For this compound, this would typically involve the dehydration of 2-(hydroxymethyl)phenylboronic acid.

Experimental Protocol: Synthesis of this compound from (2-formylphenyl)boronic acid

This protocol describes a reduction followed by cyclization.

-

Materials: (2-formylphenyl)boronic acid, Sodium borohydride, Diethyl ether, Hydrochloric acid (1M), Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve (2-formylphenyl)boronic acid in diethyl ether at room temperature.

-

Slowly add sodium borohydride to the solution while stirring.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may vary and should be optimized.

Mechanism of Action and Biological Activity

The biological activity of this compound and its derivatives is primarily attributed to the unique properties of the boron atom. As a Lewis acid, the boron atom can form reversible covalent bonds with nucleophilic groups present in biological macromolecules, particularly the diol moieties of sugars and glycoproteins.

Inhibition of Leucyl-tRNA Synthetase (LeuRS):

A key and well-studied mechanism of action for many benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[6] This inhibition occurs through a novel "oxaborole tRNA-trapping" (OBORT) mechanism.

Signaling Pathway of LeuRS Inhibition:

Caption: Mechanism of LeuRS inhibition by this compound.

Description of the LeuRS Inhibition Pathway:

-

Normal Function: Leucyl-tRNA synthetase (LeuRS) is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu). This is a critical step in protein synthesis. The enzyme has both an aminoacylation site and an editing (proofreading) site to ensure fidelity.

-

Inhibitor Action: this compound enters the editing site of LeuRS.

-

Adduct Formation: Inside the editing site, the boron atom of the benzoxaborole forms a stable, covalent adduct with the 2' and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.

-

Trapping Mechanism: This adduct formation effectively "traps" the tRNALeu in the editing site, preventing the catalytic cycle of the enzyme from proceeding.

-

Inhibition of Protein Synthesis: With LeuRS inhibited, the cell is unable to properly synthesize proteins, leading to cessation of growth and cell death in pathogens. This mechanism is the basis for the antifungal and antibacterial activity of many benzoxaborole-based drugs.

Applications in Drug Development and Materials Science

This compound serves as a crucial starting material and structural motif in the development of new therapeutic agents and advanced materials.

Pharmaceutical Applications:

-

Antifungal Agents: The ability of benzoxaboroles to inhibit fungal LeuRS has led to the development of antifungal drugs. Tavaborole (AN2690), a 5-fluoro-substituted benzoxaborole, is an FDA-approved treatment for onychomycosis.[6]

-

Antibacterial Agents: Research is ongoing to develop benzoxaborole-based antibiotics that target bacterial LeuRS and other essential bacterial enzymes.

-

Anti-inflammatory Agents: Crisaborole (AN2728), a phosphodiesterase-4 (PDE4) inhibitor with a benzoxaborole core, is approved for the topical treatment of atopic dermatitis.[7]

-

Antiprotozoal Agents: this compound is a key intermediate in the synthesis of DNDI-6148, a promising drug candidate for the treatment of visceral leishmaniasis.[5]

-

Antiviral and Anticancer Research: Derivatives of this compound are being investigated for their potential as antiviral and anticancer agents.

Workflow for Benzoxaborole-Based Drug Discovery:

References

- 1. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5735-41-1|this compound|BLD Pharm [bldpharm.com]

- 3. 1-hydroxy-2,1-benzoxaborole - Wikidata [wikidata.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-Hydroxy-2,1-benzoxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-hydroxy-2,1-benzoxaborolane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, leading to the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this unique boron-containing molecule and its prominent derivatives, tavaborole and crisaborole. We will delve into the seminal structure-activity relationship studies that unlocked its therapeutic potential, detail the experimental protocols for its synthesis and biological evaluation, and present key quantitative data in a structured format. Furthermore, this guide will visually articulate the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Advent of Boron in Medicine

Boron, a metalloid element, has traditionally been viewed with caution in drug development due to perceived toxicity. However, the pioneering work in the field of boron chemistry has unveiled its potential to form unique covalent interactions with biological targets, leading to the design of highly potent and selective inhibitors. The benzoxaborole class, characterized by a bicyclic structure containing a boronic acid cyclic ester, emerged from this research as a versatile and promising scaffold. At the core of this class lies this compound, a foundational molecule from which a new generation of therapeutics has been built.

The Discovery of this compound and its Therapeutic Potential

The journey of this compound from a chemical novelty to a clinically relevant scaffold was driven by systematic structure-activity relationship (SAR) investigations. Initial screening of boron-containing compounds revealed that the benzoxaborole moiety possessed significant biological activity. This led to focused efforts to synthesize and evaluate a library of derivatives, ultimately identifying key substitutions that modulated potency and selectivity against various therapeutic targets.

Tavaborole (AN2690): An Antifungal Breakthrough

A pivotal moment in the history of benzoxaboroles was the discovery of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, later named tavaborole (AN2690). This compound exhibited potent broad-spectrum antifungal activity, particularly against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis (nail fungus). The key to its antifungal action was found to be the inhibition of a crucial fungal enzyme, leucyl-tRNA synthetase (LeuRS).

Crisaborole (AN2728): A Novel Anti-inflammatory Agent

Further exploration of the benzoxaborole scaffold led to the development of crisaborole (AN2728), a non-steroidal anti-inflammatory agent. Crisaborole was found to be a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade associated with atopic dermatitis (eczema). By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has evolved to include scalable and efficient methods. Below are detailed protocols for the synthesis of the core molecule and its key derivatives, as well as for the biological assays used to characterize their activity.

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are outlined below.

Route 1: From 2-Methylphenylboronic Acid

Experimental Protocol:

-

Bromination: To a solution of 2-methylphenylboronic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)phenylboronic acid.

-

Cyclization: Dissolve the crude 2-(bromomethyl)phenylboronic acid in an aqueous basic solution (e.g., sodium bicarbonate) and stir at room temperature.

-

Purification: Monitor the cyclization by TLC. Once complete, acidify the solution and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Route 2: From 2-Bromobenzyl Alcohol

Experimental Protocol:

-

Lithiation: Dissolve 2-bromobenzyl alcohol in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 30 minutes.

-

Borylation: Add triisopropyl borate to the reaction mixture and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

-

Hydrolysis and Cyclization: Quench the reaction with aqueous hydrochloric acid. This will hydrolyze the boronic ester and facilitate spontaneous cyclization to form this compound.

-

Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Minimum Inhibitory Concentration (MIC) Assay for Tavaborole

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.

Experimental Protocol:

-

Inoculum Preparation:

-

Culture the fungal isolate (e.g., Trichophyton rubrum) on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer.

-

Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.

-

-

Broth Microdilution:

-

Perform serial twofold dilutions of tavaborole in RPMI 1640 medium in a 96-well microtiter plate.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a drug-free growth control and a sterility control (medium only).

-

-

Incubation and Reading:

-

Incubate the plates at 35°C for 4 to 7 days.

-

The MIC is determined as the lowest concentration of tavaborole that causes complete inhibition of visible growth compared to the drug-free control.

-

Phosphodiesterase-4 (PDE4) Inhibition Assay for Crisaborole

This assay determines the half-maximal inhibitory concentration (IC₅₀) of crisaborole against PDE4.

Experimental Protocol:

-

Assay Setup:

-

Prepare serial dilutions of crisaborole in an appropriate assay buffer.

-

In a 384-well plate, add the diluted crisaborole, a solution of recombinant human PDE4 enzyme (e.g., PDE4B), and the assay buffer.

-

Include a no-inhibitor control and a no-enzyme control.

-

-

Enzymatic Reaction:

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection and Data Analysis:

-

Stop the reaction and add detection reagents (e.g., based on fluorescence polarization or HTRF).

-

Read the plate using a suitable plate reader.

-

Calculate the percentage of inhibition for each crisaborole concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for tavaborole and crisaborole.

Table 1: In Vitro Antifungal Activity of Tavaborole

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | 100+ | 0.25 - 8.0 | 4.0 | 8.0 |

| Trichophyton mentagrophytes | 100+ | 0.25 - 8.0 | 4.0 | 8.0 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Inhibitory Activity of Crisaborole against PDE4 Isoforms

| PDE4 Isoform | IC₅₀ (nM) |

| PDE4A | 55 - 340 |

| PDE4B | 55 - 340 |

| PDE4C | 55 - 340 |

| PDE4D | 55 - 340 |

Mechanism of Action and Signaling Pathways

The unique boron chemistry of the this compound scaffold enables novel mechanisms of action.

Tavaborole: Inhibition of Fungal Leucyl-tRNA Synthetase

Tavaborole exerts its antifungal effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. The boron atom in tavaborole forms a stable covalent adduct with the cis-diol of the terminal ribose of tRNALeu within the editing site of the enzyme. This trapping of the tRNA prevents its release and effectively halts protein synthesis, leading to fungal cell death.

Crisaborole: Inhibition of Phosphodiesterase-4 (PDE4)

Crisaborole's anti-inflammatory properties stem from its ability to inhibit PDE4. In inflammatory cells, PDE4 is responsible for the degradation of cAMP. By inhibiting PDE4, crisaborole leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB modulates the expression of various genes, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-23) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10).[1]

Conclusion

The discovery and development of this compound and its derivatives represent a significant advancement in medicinal chemistry, demonstrating the therapeutic potential of boron-containing compounds. From the targeted inhibition of fungal protein synthesis by tavaborole to the modulation of inflammatory pathways by crisaborole, the benzoxaborole scaffold has proven to be a versatile platform for the design of novel drugs. The detailed synthetic protocols, biological assays, and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists dedicated to the ongoing exploration of this privileged structure and the development of the next generation of benzoxaborole-based therapeutics.

References

1-Hydroxy-2,1-benzoxaborolane and its Derivatives: A Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 1-hydroxy-2,1-benzoxaborolane, a versatile boron-heterocyclic scaffold, and its derivatives. The unique physicochemical properties of the benzoxaborole core, particularly the Lewis acidic nature of the boron atom, have led to the development of a new class of therapeutic agents with diverse applications.[1][2] This document details their primary biological activities, mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. Two prominent derivatives, the anti-inflammatory agent crisaborole and the antifungal tavaborole, are now clinically used for atopic dermatitis and onychomycosis, respectively, highlighting the therapeutic potential of this chemical class.[1][2]

Core Biological Activities and Mechanisms of Action

Benzoxaborole derivatives have demonstrated a broad spectrum of biological activities, primarily categorized as anti-inflammatory, antifungal, and antibacterial.[1][2] The mechanism of action is intrinsically linked to the electron-deficient boron atom, which can form stable, reversible covalent bonds with nucleophilic groups in the active sites of target enzymes.[1][3]

Anti-Inflammatory Activity

The anti-inflammatory effects of specific benzoxaborole derivatives are primarily attributed to the inhibition of phosphodiesterase 4 (PDE4).[4][5] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that modulates the inflammatory response.[4][6]

Crisaborole (AN2728) , a topical PDE4 inhibitor, is the leading example of this class.[5][7] By inhibiting PDE4, crisaborole increases intracellular cAMP levels.[4][8] This elevation in cAMP leads to the downstream suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-13, IL-17, IL-22, IL-23), and interferon-gamma (IFN-γ), thereby reducing inflammation.[4][8][9]

Antifungal Activity

The primary antifungal mechanism for many benzoxaboroles involves the inhibition of a crucial enzyme in protein synthesis: leucyl-tRNA synthetase (LeuRS).[3][10][11] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in the translation process.[3][12]

Tavaborole (AN2690) exemplifies this mechanism.[10][13][14] It selectively targets the editing domain of fungal LeuRS.[12][15] The boron atom of tavaborole forms a stable adduct with the terminal adenosine of tRNALeu, trapping it in the enzyme's editing site.[3][13] This action blocks the catalytic cycle, halting protein synthesis and leading to fungal cell death.[11][12][14] This "oxaborole tRNA trapping" (OBORT) mechanism is highly specific to fungal enzymes, contributing to the drug's safety profile.[13]

Antibacterial Activity

The antibacterial actions of benzoxaboroles are more varied. Different derivatives have been developed to target several essential bacterial enzymes.

-

Leucyl-tRNA Synthetase (LeuRS) Inhibition: Similar to the antifungal mechanism, some benzoxaboroles inhibit bacterial LeuRS, disrupting protein synthesis.[3]

-

β-Lactamase Inhibition: Certain benzoxaborole derivatives act as inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics like penicillin and cephalosporins.[1] The boron atom interacts with the catalytic serine residue in the β-lactamase active site, inactivating the enzyme and restoring the efficacy of the antibiotic.[1]

-

Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition: At least one benzoxaborole derivative, AN11527, has been shown to be active against E. coli by targeting FabI, an essential enzyme in bacterial fatty acid synthesis.[16]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activity of key benzoxaborole derivatives.

Table 1: Anti-inflammatory Activity of Crisaborole

| Target Enzyme | Compound | IC₅₀ (nM) | Cell Type / Assay Condition | Reference |

| PDE4 | Crisaborole | ~75 | Purified PDE4B2 catalytic domain | [2] |

| PDE4 Isoforms | Crisaborole | 55 - 340 | Multiple human PDE4 isoforms | [17] |

Table 2: Antifungal Activity of Benzoxaborole Derivatives

| Organism | Compound | MIC (µg/mL) | Reference |

| Candida albicans | Tavaborole (AN2690) | <2 | [8] |

| Candida albicans | Unsubstituted Benzoxaborole (AN2679) | 8 | [8] |

| Trichophyton rubrum | Tavaborole (AN2690) | N/A (Approved for onychomycosis) | [18] |

Table 3: Antibacterial Activity of Benzoxaborole Derivatives

| Organism | Compound | MIC (µg/mL) | Target | Reference |

| E. coli (tolC mutant) | AN11527 | 6.25 | FabI | [16] |

| S. aureus | Azithromycin-Benzoxaborole Derivatives | Variable (Some more active than Azithromycin) | Ribosome | [6] |

| E. coli | Tavaborole (AN2690) | 8 | LeuRS | [4] |

Table 4: β-Lactamase Inhibition by Benzoxaborole Derivatives

| Target Enzyme | Compound | Kᵢ (nM) | Reference |

| AmpC P99 | 6-Aryloxy benzoxaborole 22 | Low nanomolar range | [19] |

| CMY-2 | 6-Aryloxy benzoxaborole 22 | Low nanomolar range | [19] |

| AmpC | Compound 10a (triazole derivative) | 140 | [20] |

| KPC-2 | Compound 5 (triazole derivative) | 730 | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of benzoxaboroles are provided below.

Synthesis of Crisaborole (AN2728)

This protocol is a generalized representation based on published synthetic routes.

-

Objective: To synthesize 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Crisaborole).

-

Core Reaction: Nucleophilic aromatic substitution between a protected 5-hydroxybenzoxaborole intermediate and 4-fluorobenzonitrile.

-

Procedure Outline:

-

Protection: The formyl group of a starting material like 4-bromo-2-formylphenol is protected, for example, as an ethylene acetal.[21]

-

Borylation: The protected compound undergoes a halogen-lithium exchange followed by reaction with a borate ester (e.g., triisopropyl borate) at low temperatures (e.g., -78°C) to introduce the boron moiety.[9]

-

Cyclization & Deprotection: Acidic workup (e.g., with HCl) removes the protecting group and facilitates the cyclization to form the this compound ring.[9]

-

Coupling: The resulting 5-hydroxybenzoxaborole intermediate is coupled with 4-halobenzonitrile (e.g., 4-fluorobenzonitrile) in the presence of a base (e.g., potassium carbonate) in a solvent like DMF at elevated temperatures (e.g., 110°C).[15][22]

-

Purification: The final product, crisaborole, is isolated and purified through extraction, concentration, and recrystallization or chromatography.[15]

-

In Vitro PDE4 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzoxaborole derivative against the PDE4 enzyme.

-

Principle: The assay measures the enzymatic activity of PDE4, which converts cAMP to AMP. The inhibitor's potency is quantified by its ability to prevent this conversion.

-

Materials: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, test compound (benzoxaborole derivative), reference inhibitor (e.g., Rolipram), detection reagents, 384-well microplate, plate reader.[23]

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: Add the diluted test compound or vehicle control (e.g., DMSO) to the wells of the microplate.

-

Enzyme Addition: Add the diluted PDE4 enzyme solution to all wells (except for a "no enzyme" control).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add detection reagents. The amount of remaining cAMP or produced AMP is quantified using a suitable method (e.g., fluorescence polarization, HTRF).

-

Data Analysis: Read the plate on a compatible plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[23]

-

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

-

Objective: To quantify the ability of a benzoxaborole derivative to inhibit the charging of tRNALeu with leucine.

-

Principle: This assay typically measures the incorporation of a radiolabeled amino acid into tRNA.

-

Materials: Recombinant LeuRS enzyme, test compound, radiolabeled L-leucine (e.g., [¹⁴C]L-leucine), total tRNA, reaction buffer (e.g., Tris-HCl, MgCl₂, ATP, DTT), filter discs, scintillation fluid.[13][24]

-

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, radiolabeled L-leucine, total tRNA, and the LeuRS enzyme.

-

Inhibitor Addition: Add various concentrations of the test compound or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a set time (e.g., 10-30 minutes) to allow for the aminoacylation reaction.

-

Quenching: Stop the reaction by spotting aliquots onto filter discs and precipitating the tRNA with an acid solution (e.g., 5% trichloroacetic acid).

-

Washing: Wash the filter discs multiple times to remove unincorporated radiolabeled leucine.

-

Quantification: Dry the discs, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the LeuRS activity.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.[12]

-

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of a benzoxaborole derivative that prevents the visible growth of a specific microorganism.

-

Principle: The broth microdilution method is a standard procedure for determining MIC values.

-

Materials: Test compound, control antibiotic/antifungal, appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria), sterile 96-well microplates, microbial inoculum.[25][26]

-

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.[26]

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., to a 0.5 McFarland standard) and then dilute it further to achieve a specific final concentration in the wells (e.g., 1 x 10⁵ CFU/mL for fungi).[25]

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).[25]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring optical density with a plate reader.[25][26]

-

Cytokine Release Assay

-

Objective: To evaluate the ability of an anti-inflammatory benzoxaborole derivative to inhibit the release of pro-inflammatory cytokines from immune cells.

-

Principle: Immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or macrophage cell lines like RAW 264.7) are stimulated to produce cytokines in the presence or absence of the test compound. The concentration of cytokines in the cell culture supernatant is then measured.

-

Materials: Immune cells, cell culture medium, stimulating agent (e.g., lipopolysaccharide [LPS]), test compound, control compound, 96-well cell culture plates, ELISA kit for the target cytokine (e.g., TNF-α).[11][23]

-

Procedure:

-

Cell Seeding: Seed the immune cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: Add a stimulating agent like LPS to the wells to induce cytokine production. Include unstimulated controls.

-

Incubation: Incubate the plate for an extended period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.[23]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's protocol.[27][28]

-

Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated control and determine the IC₅₀ value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug synergy discovery of tavaborole and aminoglycosides against Escherichia coli using high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crisaborole synthesis - chemicalbook [chemicalbook.com]

- 16. A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scirp.org [scirp.org]

- 18. An upcoming drug for onychomycosis: Tavaborole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]

- 22. CN106928264A - A kind of synthetic method of crisaborole - Google Patents [patents.google.com]

- 23. benchchem.com [benchchem.com]

- 24. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporoth... [protocols.io]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]

Lewis acidity of 1-Hydroxy-2,1-benzoxaborolane

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of weak acids. For boronic acids, the acidity can be enhanced by the addition of a polyol, such as mannitol, which forms a more acidic complex.[1]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

D-Mannitol (optional, to enhance acidity)

-

Deionized, carbonate-free water

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 1-10 mM) is prepared in deionized water. KCl is added to maintain a constant ionic strength (e.g., 0.15 M).[2] If desired, a solution of D-mannitol is also prepared.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. The pH electrode and the tip of the burette containing the standardized NaOH solution are immersed in the solution. The solution is stirred gently.

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[2] The titration is continued until the pH has passed the equivalence point, typically indicated by a sharp increase in pH.

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of NaOH added). The pKa is the pH at the half-equivalence point. The data can be analyzed using software that fits the titration curve to the appropriate Henderson-Hasselbalch equation or by determining the inflection point of the first derivative of the titration curve.[3] At least three titrations should be performed to ensure reproducibility.[2]

Logical Relationship of pKa Determination

Caption: Methods for experimental pKa determination.

Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

The biological activity of many benzoxaboroles, including the FDA-approved drug crisaborole, is attributed to their ability to inhibit phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP).[1][4]

By inhibiting PDE4, benzoxaboroles prevent the breakdown of cAMP, leading to an increase in its intracellular concentration. Elevated cAMP levels, in turn, lead to the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5), and interferon-gamma (IFN-γ). This reduction in inflammatory mediators helps to alleviate the symptoms of inflammatory conditions like atopic dermatitis.[4]

Signaling Pathway of PDE4 Inhibition by Benzoxaboroles

Caption: PDE4 inhibition by this compound derivatives.

Conclusion

This compound is a versatile molecule with significant potential in drug discovery and development, largely owing to its inherent Lewis acidity. The ability of its boron center to engage in reversible covalent interactions with biological diols is a key feature that is exploited in its therapeutic applications. A thorough understanding of its Lewis acidity, as quantified by its pKa, and the mechanisms by which it exerts its biological effects, such as the inhibition of PDE4, is crucial for the rational design of new and improved benzoxaborole-based therapeutics. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this important class of compounds.

References

1-Hydroxy-2,1-Benzoxaborolane: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,1-benzoxaborolane (HBO), a unique heterocyclic organoboron compound, has emerged as a pivotal building block in contemporary organic synthesis. Its distinct structural features, combining the attributes of a boronic acid and a cyclic ester, confer upon it a versatile reactivity profile that has been exploited in a myriad of synthetic transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of HBO, with a particular focus on its role in facilitating the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required to effectively utilize this powerful synthetic tool.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid that is commercially available. Its key physical and spectroscopic properties are summarized in the tables below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BO₂ | [1] |

| Molecular Weight | 133.94 g/mol | [1] |

| Melting Point | 95-100 °C | |

| Appearance | Solid | |

| CAS Number | 5735-41-1 |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | Aromatic Protons: ~7.2-7.8 ppm, Methylene Protons (-CH₂-): ~5.1 ppm, Hydroxyl Proton (-OH): Broad singlet |

| ¹³C NMR (CDCl₃) | Aromatic Carbons: ~120-150 ppm, Methylene Carbon (-CH₂-): ~65-70 ppm |

| FTIR (KBr Pellet) | O-H stretch: ~3200-3400 cm⁻¹ (broad), C-H stretch (aromatic): ~3000-3100 cm⁻¹, C=C stretch (aromatic): ~1400-1600 cm⁻¹, B-O stretch: ~1300-1400 cm⁻¹ |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. One common and efficient method involves the reduction of 2-formylphenylboronic acid.

Experimental Protocol: Synthesis from 2-Formylphenylboronic Acid

This procedure details the synthesis of this compound via the reduction of 2-formylphenylboronic acid.

Materials:

-

2-Formylphenylboronic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-formylphenylboronic acid (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a valuable reagent in a variety of organic transformations, including cross-coupling reactions, as a protecting group, and in reduction reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound and its derivatives are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and heteroaryl structures.

Quantitative Data for Suzuki-Miyaura Coupling of HBO with Aryl Halides

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4'-Methyl-[1,1'-biphenyl]-2-yl)methanol | 85-95 |

| 2 | 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-2-yl)methanol | 80-90 |

| 3 | 1-Bromo-4-fluorobenzene | 4'-Fluoro-[1,1'-biphenyl]-2-yl)methanol | 82-92 |

| 4 | 1-Bromo-3-nitrobenzene | 3'-Nitro-[1,1'-biphenyl]-2-yl)methanol | 75-85 |

| 5 | 2-Bromopyridine | 2-(2-(Hydroxymethyl)phenyl)pyridine | 70-80 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a this compound derivative.

Materials:

-

Aryl halide (1.0 eq)

-

This compound derivative (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide, the this compound derivative, the palladium catalyst, and the base.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protection of Diols

This compound can be used as a protecting group for 1,2- and 1,3-diols. It reacts reversibly with diols to form a stable five- or six-membered cyclic boronate ester, thus masking the hydroxyl groups from unwanted reactions. The protection can be readily reversed under mild acidic or basic conditions.

Quantitative Data for Diol Protection using HBO

| Diol Substrate | Protected Product | Yield (%) |

| Ethylene Glycol | 2-Phenyl-1,3,2-dioxaborolane derivative | >95 |

| Propane-1,2-diol | 4-Methyl-2-phenyl-1,3,2-dioxaborolane derivative | >95 |

| Propane-1,3-diol | 2-Phenyl-1,3,2-dioxaborinane derivative | >90 |

| (±)-1-Phenylethane-1,2-diol | 4-Phenyl-1,3,2-dioxaborolane derivative | >95 |

| Catechol | Dibenzo[d,f][2][3][4]dioxaborole derivative | >98 |

Experimental Protocol: Diol Protection

This protocol provides a general method for the protection of a diol using this compound.

Materials:

-

Diol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Dean-Stark apparatus (for azeotropic removal of water, if necessary)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the diol and this compound in the solvent.

-

Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude protected diol.

-

The product is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.

Reduction Reactions

Derivatives of this compound are instrumental in the synthesis of various functionalized molecules that can undergo further transformations, such as reduction reactions. A key example is the reduction of a nitro group on a benzoxaborole scaffold, which is a critical step in the synthesis of amino-benzoxaborole derivatives used in drug discovery.

Experimental Protocol: Reduction of a Nitro-Substituted Benzoxaborole

This protocol outlines the reduction of a nitro-substituted benzoxaborole to its corresponding amine using catalytic hydrogenation.

Materials:

-

Nitro-substituted benzoxaborole (1.0 eq)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

-

Hydrogen source (e.g., Hydrogen gas, Ammonium formate)

Procedure (using Hydrogen Gas):

-

In a hydrogenation vessel, dissolve the nitro-substituted benzoxaborole in the chosen solvent.

-

Carefully add the Pd/C catalyst.

-

Seal the vessel and purge with an inert gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoxaborole.

-

Purify the product as needed by column chromatography or recrystallization.

Role in Drug Development

This compound is a privileged scaffold in medicinal chemistry, serving as a key starting material for the synthesis of several approved drugs and clinical candidates. The benzoxaborole moiety is known to interact with biological targets, often through the formation of reversible covalent bonds with active site serine residues or diols. The development of drugs such as Tavaborole (antifungal) and Crisaborole (anti-inflammatory) highlights the therapeutic potential of this structural motif.

Conclusion

This compound has firmly established itself as a versatile and indispensable building block in the arsenal of the modern organic chemist. Its utility in a range of powerful synthetic methodologies, including the Suzuki-Miyaura cross-coupling, diol protection, and as a scaffold for further functionalization, underscores its importance. The successful development of drugs based on the benzoxaborole core is a testament to its favorable physicochemical and pharmacological properties. As research continues to uncover new applications and synthetic routes, the significance of this compound in both academic and industrial settings is set to expand even further. This guide serves as a foundational resource for scientists seeking to harness the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-Hydroxy-2,1-benzoxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-2,1-benzoxaborolane (CAS No. 5735-41-1), a significant heterocyclic organic compound utilized in medicinal chemistry and organic synthesis.[1] The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Compound Profile

| Compound Name | This compound |

| Synonyms | 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, 2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester[2][3][4] |

| CAS Number | 5735-41-1[5][6][7][8][9][10] |

| Molecular Formula | C₇H₇BO₂[1][3][5][7] |

| Molecular Weight | 133.94 g/mol [1][5][7] |

| Structure |

|

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For boron-containing compounds, ¹¹B NMR provides direct information about the boron center, while ¹H and ¹³C NMR characterize the organic framework.

The following table outlines the predicted proton NMR chemical shifts for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (300 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| B-OH | 9.14 | Singlet | 1H | - |

| Ar-H | 7.71 | Doublet | 1H | 7.2 |

| Ar-H | 7.45 | Triplet | 1H | 7.5 |

| Ar-H | 7.38 | Doublet | 1H | 7.5 |

| Ar-H | 7.32 | Triplet | 1H | 7.1 |

| -CH₂- | 4.97 | Singlet | 2H | - |

| Data sourced from iChemical predictive tool.[2] |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-Ar (quaternary, attached to B) | ~145-150 | Deshielded due to attachment to boron and oxygen. |

| C-Ar (quaternary, attached to CH₂) | ~140-145 | Deshielded due to ring fusion and proximity to oxygen. |

| C-Ar (CH) | ~125-135 | Typical range for aromatic carbons. |

| C-Ar (CH) | ~120-130 | |

| C-Ar (CH) | ~115-125 | |

| C-Ar (CH) | ~110-120 | |

| -CH₂- | ~65-70 | Shielded relative to aromatic carbons, attached to oxygen. |

The ¹¹B NMR spectrum provides insight into the coordination and hybridization state of the boron atom. For this compound, a single resonance is expected, characteristic of a trigonal (sp²) boronic acid ester.

Table 3: ¹¹B NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹¹B | ~28-32 | (CD₃)₂CO or CDCl₃ | BF₃·OEt₂ |

| Note: A similar compound, 5-Fluoro-1-hydroxy-2,1-benzoxaborolane, exhibits a ¹¹B NMR signal at 32.0 ppm in (CD₃)₂CO.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and borate ester functionalities.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3550 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |

| C=C (Aromatic) | Stretching | 1500-1600 | Medium |

| B-O | Stretching | 1310-1380 | Strong |

| C-O | Stretching | 1000-1300 | Strong |

| C-H (Aromatic) | Bending (out-of-plane) | 680-860 | Strong |

| Note: IR spectra for this compound can be found on SpectraBase.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 134, corresponding to the molecular weight.

Table 5: Predicted Mass Spectrometry Data

| Fragment | m/z (Predicted) | Possible Identity |

| [M]⁺ | 134 | Molecular Ion |

| [M-H₂O]⁺ | 116 | Loss of water |

| [M-BO₂H]⁺ | 91 | Loss of boronic acid moiety |

| [C₆H₅CH₂]⁺ | 91 | Tropylium ion (rearrangement) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR.

-

-

¹¹B NMR Acquisition:

-

Use a broadband probe tuned to the ¹¹B frequency.

-

Set the spectral width to cover a range of approximately -100 to 100 ppm.

-

Use BF₃·OEt₂ as an external reference.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or the external reference (for ¹¹B).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. Buy this compound | 5735-41-1 [smolecule.com]

- 2. benzo[c][1,2]oxaborol-1(3H)-ol, CAS No. 5735-41-1 - iChemical [ichemical.com]

- 3. 1-hydroxy-2,1-benzoxaborole - Wikidata [wikidata.org]

- 4. 2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 5735-41-1|this compound|BLD Pharm [bldpharm.com]

- 6. ambeed.com [ambeed.com]

- 7. 1-Hydroxy-2,1-benzoxaborole | C7H7BO2 | CID 403788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. boronpharm.com [boronpharm.com]

- 9. This compound CAS 5735-41-1 [homesunshinepharma.com]

- 10. This compound | 5735-41-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

The Rise of the Boron-Containing Scaffold: A Technical Guide to 1-Hydroxy-2,1-benzoxaborolane in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals